HP1328

FLT3-ITD AML Kinase Inhibitor

Designed to address poor aqueous solubility of earlier leads, HP1328 enables oral in vivo proof-of-concept in FLT3/ITD AML models. Its unique kinase profile—sparing BRAF/VEGFR/FGFR while targeting c-KIT—supports comparative pathway analysis and anthracycline combination studies. Ideal for researchers requiring a tool compound with validated pharmaceutical properties and a distinct selectivity fingerprint.

Molecular Formula C23H23N3O3
Molecular Weight 389.4 g/mol
Cat. No. B12423032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHP1328
Molecular FormulaC23H23N3O3
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4)OCCO
InChIInChI=1S/C23H23N3O3/c1-28-23-13-17(7-10-22(23)29-12-11-27)15-24-18-8-9-21-20(14-18)25-16-26(21)19-5-3-2-4-6-19/h2-10,13-14,16,24,27H,11-12,15H2,1H3
InChIKeyFNNZOQPZURDRII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HP1328: A Benzoimidazole-Based FLT3/ITD Inhibitor for Targeted Leukemia Research


HP1328 is a potent and selective inhibitor of the FLT3 receptor tyrosine kinase, specifically targeting the internal tandem duplication (ITD) mutation commonly found in acute myeloid leukemia (AML) [1]. Chemically, it is a derivative of N-(3,4-dimethoxybenzyl)-1-phenyl-1H-benzimidazol-5-amine and was identified through a cell-based high-throughput screening of a diversity library [2]. HP1328 exhibits desirable pharmaceutical and pharmacokinetic properties, making it a valuable tool compound for studying FLT3-ITD-driven malignancies and for developing novel therapeutic strategies against this aggressive leukemia subtype .

Why Not All FLT3 Inhibitors Are Interchangeable: The Case for HP1328's Distinct Profile


While numerous FLT3 inhibitors exist, their clinical and preclinical utility varies significantly due to differences in potency against specific mutations, selectivity profiles, pharmacokinetic properties, and the ability to overcome resistance. For instance, type II inhibitors like quizartinib are ineffective against certain active conformations of FLT3 mutations, whereas type I inhibitors like gilteritinib bind effectively to both active and inactive conformations, enabling broader efficacy [1]. HP1328, a benzoimidazole-based inhibitor, was specifically designed to address the poor aqueous solubility of its precursor HP1142, resulting in improved pharmaceutical properties [2]. Its unique kinase selectivity profile, including substantial selectivity over off-target kinases such as BRAF, VEGFR, and FGFR, but with notable activity against c-KIT, distinguishes it from more selective clinical candidates [3]. Therefore, substituting HP1328 with another FLT3 inhibitor without considering these nuanced differences could lead to erroneous experimental conclusions or failed translational outcomes. The following quantitative evidence underscores the specific differentiators that guide scientific selection and procurement.

Quantitative Differentiation of HP1328: Head-to-Head Comparisons with Key FLT3 Inhibitors


Cellular Potency in FLT3-ITD-Driven AML Cell Lines: A Comparison with Quizartinib and Gilteritinib

In the FLT3-ITD-mutated acute myeloid leukemia cell line MV4-11, HP1328 exhibits an IC50 of 165 nM . In contrast, the clinical-stage FLT3 inhibitor quizartinib demonstrates significantly higher potency with an IC50 of 0.56 nM . Similarly, in MOLM-13 cells, HP1328 shows an IC50 of 66.8 nM , whereas gilteritinib displays an IC50 of 2.9 nM . These data indicate that while HP1328 is a potent FLT3/ITD inhibitor, its cellular potency in these specific models is lower than that of advanced clinical compounds, which is an important consideration for experimental design and interpretation.

FLT3-ITD AML Kinase Inhibitor

Kinase Selectivity Profile: Differential Targeting of c-KIT Compared to Gilteritinib

Kinase profiling revealed that HP1328 exhibits substantial selectivity over potential off-target kinases such as BRAF, VEGFR, and FGFR, but it also targets c-KIT [1]. This inhibition of c-KIT is a key differentiator from more selective FLT3 inhibitors like gilteritinib, which demonstrates a cleaner profile with minimal c-KIT activity. While c-KIT inhibition can contribute to myelosuppression, it may also provide synergistic anti-leukemic effects in certain contexts. For example, tandutinib, a known multi-targeted inhibitor, has IC50 values of 0.22 μM for FLT3 and 0.17 μM for c-KIT . HP1328's activity against c-KIT, though not quantified in the same assay, places it in a distinct pharmacological class from gilteritinib, which is a selective FLT3 inhibitor.

Kinase Selectivity Off-Target Effects c-KIT

Oral Bioavailability and Favorable Pharmacokinetic Properties in Murine Models

HP1328 was designed to improve upon the poor aqueous solubility of its predecessor HP1142, resulting in desirable pharmaceutical and pharmacokinetic properties [1]. In murine xenograft models, HP1328 was suitable for oral administration and significantly prolonged the survival of leukemia-bearing mice [2]. While specific PK parameters (e.g., Cmax, AUC, t1/2) are not publicly disclosed in the primary literature, the compound's oral bioavailability and in vivo efficacy distinguish it from earlier FLT3 inhibitors like midostaurin, which often require alternative routes of administration due to poor solubility and bioavailability challenges [3].

Pharmacokinetics Oral Bioavailability In Vivo

Synergistic Cytotoxicity with Anthracycline Chemotherapy: Potentiation of Idarubicin

In cellular models, HP1328 has been shown to potentiate the cytotoxic effects of the anthracycline idarubicin [1]. This combination effect was observed in Ba/F3 cells expressing FLT3-ITD, as well as in MOLM13 and MV4-11 AML cell lines and primary FLT3-ITD AML patient samples. While the precise mechanism and quantitative synergy scores (e.g., combination index) are not detailed in the available literature, this finding suggests a potential advantage of HP1328 over FLT3 inhibitors that do not exhibit such chemosensitizing properties. For instance, gilteritinib is primarily used as monotherapy or in specific combinations, but its direct synergistic interaction with idarubicin is not a prominent feature in preclinical reports.

Combination Therapy Idarubicin Synergy

Optimal Research Applications for HP1328: Leveraging Its Unique Profile


In Vivo Efficacy Studies in FLT3-ITD Leukemia Xenograft Models

Given its oral bioavailability and demonstrated ability to significantly prolong survival in murine models of FLT3/ITD leukemia, HP1328 is an ideal tool for in vivo proof-of-concept studies. Researchers can administer the compound via oral gavage to evaluate its impact on leukemia burden, disease progression, and survival outcomes without the need for complex intravenous formulations [1].

Mechanistic Studies of FLT3-ITD Signaling and Downstream Pathways

HP1328's potent inhibition of FLT3-ITD autophosphorylation and downstream signaling pathways (e.g., STAT5, AKT, ERK) makes it a valuable probe for dissecting the molecular mechanisms driving FLT3-ITD-dependent cell proliferation and survival. Its benzoimidazole scaffold and distinct kinase selectivity profile offer a complementary tool to existing FLT3 inhibitors, enabling comparative pathway analyses [2].

Combination Therapy Research with Chemotherapeutic Agents

The observed potentiation of idarubicin cytotoxicity suggests that HP1328 is well-suited for combination studies aimed at enhancing the efficacy of anthracycline-based chemotherapy in FLT3-ITD-driven AML. This application can help identify synergistic drug pairs and inform the development of more effective therapeutic regimens [3].

Investigating Off-Target Kinase Effects in FLT3-ITD Malignancies

HP1328's activity against c-KIT, along with its selectivity over other kinases, provides a unique model for studying the biological consequences of co-targeting FLT3 and c-KIT in leukemia. This can be particularly relevant for understanding mechanisms of resistance and for developing multi-targeted kinase inhibitor strategies [4].

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